1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-5'-one
Description
Properties
IUPAC Name |
spiro[1,3-dihydroindene-2,4'-pyrrolidine]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-11-7-12(8-13-11)5-9-3-1-2-4-10(9)6-12/h1-4H,5-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVIMOVUYLMVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC13CC(=O)NC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Solvent Effects
The choice of solvent significantly impacts reaction efficiency. For instance, ethanol (polar protic solvent) drastically improves yields compared to toluene or acetonitrile. A comparative study showed that reactions in ethanol achieved 96% yield for analogous spiro compounds within 4.5 hours, whereas nonpolar solvents like toluene yielded only traces. This trend is attributed to ethanol’s ability to stabilize charged intermediates and enhance dipole-dipole interactions during cycloaddition.
Table 1: Solvent-Dependent Yields and Reaction Times for Spirocyclic Pyrrolidine Synthesis
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Toluene | 16 | ≤26 |
| Acetonitrile | 9–12 | 40–65 |
| Ethanol | 4–7.5 | 65–96 |
Stereochemical Outcomes
The stereochemistry of the spiro center is influenced by the dipolarophile’s electronic properties. Electron-deficient chalcones favor endo transition states, leading to predominant formation of the 3S,3′R,4′S configuration in related compounds. Nuclear magnetic resonance (NMR) and X-ray crystallography confirmed these assignments, highlighting the method’s reliability for stereocontrolled synthesis.
Spirocyclization via Ring-Closing Strategies
Spirocyclization of preformed indene-pyrrolidine precursors represents another viable pathway. For example, tert-butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate—a structurally analogous compound—is synthesized via acid-mediated ring closure. Adapting this method would involve:
-
Precursor Synthesis : Coupling indene derivatives with pyrrolidine ketones.
-
Cyclization : Using Brønsted or Lewis acids (e.g., HCl, BF₃·OEt₂) to induce spiro bond formation.
Chemical Reactions Analysis
Cycloaddition Reactions
The compound participates in 1,3-dipolar cycloaddition reactions with azomethine ylides, forming complex spirocyclic adducts. A study demonstrated that reactions with methyl N-arylideneglycinate derivatives under silver acetate catalysis yield dispiro[indoline-3,2'-pyrrolidine-3',3''-indoline]-2,2''-diones with high regio- and stereoselectivity .
Key Data:
| Dipolarophile | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Pyrene-derived | Ethanol | 4–7.5 | 82–96 |
| Indolinone | Toluene | 16 | 20–26 |
| Chlorinated | Acetonitrile | 9–12 | 40–65 |
The reaction proceeds via an exo-transition state to minimize steric repulsion between carbonyl groups . The ketone group at position 5' enhances electrophilicity, facilitating attack by nucleophilic carbons of the azomethine ylide .
Bromination and Dehydrohalogenation
Treatment with N-bromosuccinimide (NBS) induces dehydrogenation through bromination at the pyrrolidine nitrogen, followed by elimination of HBr to form conjugated dihydrospiro-pyrrole derivatives .
Mechanistic Pathway :
-
Bromination : NBS abstracts a hydrogen atom from the NH group.
-
Elimination : HBr is expelled, forming a double bond in the pyrrolidine ring (Δλmax = 420 nm, fluorescence enhancement) .
Oxidation and Reduction
The ketone group undergoes selective transformations:
Oxidation:
-
Epoxidation : Reacts with peracids (e.g., mCPBA) to form an epoxide at the indene double bond.
-
Carbonyl Activation : The 5'-ketone participates in nucleophilic additions with Grignard reagents or hydrides, though steric hindrance from the spiro junction reduces reactivity compared to non-spiro ketones.
Reduction:
-
Catalytic Hydrogenation : Pd/C-mediated reduction under H₂ saturates the indene moiety while preserving the pyrrolidine ring .
Functionalization via Cross-Coupling
The aromatic indene subunit enables palladium-catalyzed coupling reactions:
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-functionalized derivative |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-Aryl spiropyrrolidine |
These reactions exploit the electron-rich nature of the indene system, with yields dependent on substituent electronic effects .
Acid/Base-Mediated Rearrangements
Under strongly acidic conditions (e.g., H₂SO₄), the spirocyclic structure undergoes ring-opening to form linear pyrrolidine-indene hybrids. Neutralization reverses this process, demonstrating structural reversibility .
Comparative Reactivity
A comparison with analogous spiro compounds highlights unique features:
| Compound | Key Reaction Difference |
|---|---|
| Spiro[indene-oxazolidinone] | Faster oxidation due to O-heteroatom |
| Spiro[indene-piperidine] | Reduced cycloaddition efficiency |
| 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-5'-one | Enhanced diastereoselectivity in dipolar additions |
Scientific Research Applications
Anti-Tumor Properties
Recent studies have highlighted the anti-tumor potential of derivatives of 1,3-dihydrospiro[indene-2,3'-pyrrolidine]-5'-one. One notable investigation involved the synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones through regioselective cycloaddition reactions. These compounds demonstrated promising anti-tumor activity against various human cancer cell lines, particularly melanoma (SK-MEL-2) and others representing lung, colon, brain, ovary, breast, prostate, and kidney cancers .
Anti-Inflammatory Activity
In addition to anti-tumor effects, certain derivatives have shown considerable anti-inflammatory properties. For instance, compounds synthesized exhibited significant efficacy in reducing inflammation in vivo during acute carrageenan-induced paw edema tests in rats. Some derivatives outperformed indomethacin, a standard anti-inflammatory drug .
1,3-Dipolar Cycloaddition Reactions
The synthesis of this compound often involves 1,3-dipolar cycloaddition reactions with azomethine ylides. This approach allows for the formation of complex spirocyclic structures with high regioselectivity and stereocontrol. The cycloaddition typically occurs under mild conditions using silver salts as catalysts .
Organocatalysis
Recent advancements in organocatalysis have facilitated the enantioselective synthesis of spirocyclic compounds involving this compound derivatives. These methods have improved yields and selectivity by employing various organocatalysts that enhance the reaction efficiency while maintaining environmental sustainability .
Mechanistic Insights
The biological activities of this compound derivatives can be attributed to their ability to interact with specific biological targets. For example:
- Antiproliferative Effects: These compounds may inhibit cell proliferation through mechanisms involving cell cycle arrest or induction of apoptosis.
- Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains and may serve as leads for developing new antibiotics .
Summary of Case Studies
Mechanism of Action
The mechanism of action of 1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-5’-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-5'-one with key analogs, focusing on structural variations, synthetic methodologies, physicochemical properties, and biological relevance.
Structural Analogues with Varied Substituents
Key Observations :
- Substituent Effects: Chlorine (e.g., in ) increases electrophilicity and may enhance binding to hydrophobic pockets.
- Ring Modifications : Fusing a pyridine ring (as in ) expands π-π stacking capabilities, while cyclopropane () adds steric constraints.
Physicochemical and Spectroscopic Properties
- Melting Points : Derivatives with aromatic substituents (e.g., 4a ) exhibit higher melting points (196–198°C) due to enhanced crystallinity, while halogenated analogs (e.g., ) show stability up to 315°C.
- NMR Trends : Aromatic proton signals (δ 6.77–7.96 in ) and carbonyl resonances (δ 170–176 ppm in ) are consistent across spiro-pyrrolidine derivatives.
- IR Signatures : Strong C=O stretches (1700–1720 cm⁻¹) confirm ketone/lactam functionalities ().
Biological Activity
1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-5'-one is a spirocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that may contribute to its diverse pharmacological properties. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 197.25 g/mol. The compound's spirocyclic structure is characterized by a pyrrolidine ring fused to an indene moiety, which may influence its interaction with biological targets.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 197.25 g/mol |
| Functional Groups | Pyrrolidine, Indene |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, spirocyclic compounds have been documented to possess significant antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes.
Antioxidant Activity
The antioxidant potential of spiro compounds has also been explored. Studies suggest that these compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Case Studies
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of spiro[indene] compounds showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
- Antioxidant Activity Assessment : In vitro assays indicated that this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in cultured neuronal cells exposed to oxidative stress. This suggests potential neuroprotective effects.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with various cellular pathways:
- Enzyme Inhibition : The compound could inhibit enzymes involved in microbial metabolism or oxidative stress pathways.
- Cell Membrane Interaction : Its lipophilic nature may allow it to integrate into lipid membranes, affecting membrane integrity and function.
Research Findings
Recent studies have highlighted the importance of further investigating the pharmacological properties of this compound:
- In Vivo Studies : Animal models are being used to assess the efficacy of this compound in treating infections and oxidative stress-related conditions.
- Structure-Activity Relationship (SAR) : Ongoing research aims to optimize the chemical structure for enhanced biological activity while minimizing toxicity.
Q & A
Q. What are the common synthetic routes for 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-5'-one and its derivatives?
Methodological Answer: The synthesis of spiro-pyrrolidine derivatives often involves palladium-catalyzed (3 + 2) cycloaddition reactions. For example:
- Pd(PPh₃)₄-catalyzed reactions between vinylcyclopropanes and imines yield derivatives with varying substituents. Reaction conditions (e.g., catalyst loading, temperature, time) significantly affect yields (e.g., 50–79% yields under different protocols) .
- Copper catalysis : CuBr enables [3 + 2] cycloadditions of ketoxime ethers with 2-arylmethylene-1,3-indanediones, forming spiro-pyrrolidine frameworks with diastereoselectivity .
- Suzuki–Miyaura cross-coupling is used to introduce aryl/heteroaryl groups into the spiro scaffold, as seen in the synthesis of trifluoromethylated spiro-epoxides .
Q. Table 1: Representative Synthetic Conditions
Q. How is NMR spectroscopy utilized in characterizing the structure of spiro compounds?
Methodological Answer: 1H and 13C NMR are critical for confirming spiro junction geometry and substituent orientation:
- 1H NMR : Coupling constants (e.g., J = 15.8 Hz in spiro-epoxide 25c) reveal stereochemistry, while aromatic proton splitting patterns indicate substituent positions .
- 13C NMR : Spiro carbons (e.g., C-2 and C-3') exhibit distinct shifts (δ 50–70 ppm) due to ring strain and electronic effects .
- Diastereomer differentiation : For example, in compound 5 (), downfield shifts of vinyl protons (δ 5.2–5.8 ppm) distinguish cis vs. trans isomers .
Advanced Research Questions
Q. How do different catalytic systems influence diastereoselectivity in [3 + 2] cycloadditions?
Methodological Answer:
- Palladium catalysis : Pd(PPh₃)₄ promotes non-stereoselective pathways, requiring chiral auxiliaries for enantiocontrol. For example, diphenylphosphoric acid enhances imine activation but offers limited stereoselectivity .
- Copper catalysis : CuBr with chiral ligands (e.g., binap) achieves higher diastereoselectivity (>90% de) via transition-state control in ketoxime ether cycloadditions .
- Visible-light mediation : Catalyst-free conditions under visible light favor radical intermediates, enabling selective spiro-epoxide formation but with moderate yields (42%) .
Key Consideration : Solvent polarity (e.g., toluene vs. DCM) and temperature (e.g., 40°C vs. rt) further modulate selectivity by altering transition-state stability .
Q. What strategies resolve structural ambiguities in spiro compounds using spectroscopic data?
Methodological Answer:
- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships, critical for assigning spiro junction configurations (e.g., NOE interactions between pyrrolidine and indene protons) .
- X-ray crystallography : Resolves absolute configurations, as seen in (3'aS)-hexahydro-spiro-dioxolane derivatives .
- Mass spectrometry (HRMS) : Confirms molecular formulas, particularly for halogenated derivatives (e.g., bromo-substituted spiro-piperidines in ) .
Q. How can visible-light-mediated synthesis be optimized for spiro-epoxides?
Methodological Answer:
- Light source tuning : Narrowband LEDs (e.g., 450 nm) enhance reaction efficiency by matching the absorbance of photoactive substrates .
- Solvent screening : Non-polar solvents (hexane) minimize side reactions, improving isolated yields from 42% to >60% in model systems .
- Additive effects : Lewis acids (e.g., BF₃·OEt₂) stabilize epoxide intermediates, reducing polymerization .
Q. What are the structure-activity relationships (SAR) of spiro-pyrrolidine derivatives in targeting histone acetyltransferases (HATs)?
Methodological Answer:
- Core modifications : Introducing acetylated amines (e.g., compound 17 in ) enhances HAT inhibition (IC₅₀ < 1 µM) by mimicking acetyl-CoA binding.
- Spiro junction rigidity : Derivatives with fused indene rings (e.g., 1,3-dihydrospiro[indene-2,4'-piperidine]) improve selectivity for p300/CBP over other HATs .
- Pharmacokinetics : tert-Butoxycarbonyl (Boc) groups in spiro-piperidines () increase oral bioavailability by reducing metabolic degradation .
Q. How are cytotoxic effects analyzed in bioactive spiro compounds?
Methodological Answer:
- In vitro assays : Cytotoxicity is assessed in Huh7 and Vero cells (e.g., EC₅₀ = 0.8 µM for HCV protease inhibitor 37c, with no toxicity up to 10 µM) .
- Mechanistic studies : ROS generation assays and mitochondrial membrane potential measurements identify off-target effects (e.g., spiro-azetidine-induced apoptosis) .
- SAR-guided mitigation : Reducing lipophilicity (e.g., replacing aryl groups with polar substituents) decreases cytotoxicity while retaining potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
